An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
CAS Number: 885267-35-6
A Comprehensive Overview for Chemical Researchers and Drug Development Professionals
Introduction: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the carboxylic acid functionality, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a thorough examination of its synthesis, properties, applications, and safety considerations to support its effective use in research and development.
Physicochemical Properties
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a solid at room temperature with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3] While specific physical properties such as melting point and solubility are not extensively documented in publicly available literature, its structure suggests it is likely soluble in polar organic solvents.
| Property | Value | Source |
| CAS Number | 885267-35-6 | [2][4] |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | >98.0% (commercially available) | [3] |
Synthesis and Reaction Pathways
The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is not widely detailed in peer-reviewed journals, however, analogous syntheses of fluorinated pyridine carboxylic acids are well-documented in patent literature.[5][6] These methods often involve multi-step sequences starting from readily available pyridine derivatives. A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
A common strategy for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction or by utilizing fluorinated building blocks. The synthesis of related trifluoromethylpyridines often involves the chlorination of a methylpyridine precursor followed by a chlorine/fluorine exchange.[7][8] For the target molecule, a likely precursor would be a bromo- or chloro-substituted methylpyridine which can then be converted to the corresponding fluoropyridine. The carboxylic acid group can be introduced via oxidation of the methyl group or by carboxylation of a lithiated intermediate.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
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Step 1: Halogenation of a 3-methyl-5-aminopyridine derivative. This would likely involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a bromine or chlorine atom.
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Step 2: Fluorination. The resulting halo-pyridine would then undergo a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent.[9]
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Step 3: Introduction of the Carboxylic Acid. The methyl group at the 3-position could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Alternatively, if a different precursor is used where the 5-position is halogenated, a lithium-halogen exchange followed by quenching with carbon dioxide would yield the desired carboxylic acid.
Applications in Research and Development
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final active ingredient.
Pharmaceutical Applications:
Fluorinated pyridines are key components in a wide range of drug candidates. The related compound, 2-Fluoro-3-methylpyridine, is used in the development of drugs targeting neurological disorders.[1] While specific examples for the carboxylic acid derivative are not prevalent in public literature, its structure lends itself to the synthesis of amides, esters, and other derivatives that are common in medicinal chemistry.
Agrochemical Applications:
Pyridine-based compounds are integral to many modern herbicides, insecticides, and fungicides.[10] The trifluoromethylpyridine moiety, for instance, is found in over 20 commercialized agrochemicals.[7][8] 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can serve as a precursor to active ingredients in this field, with the fluorine and carboxylic acid groups providing handles for further chemical modification.
Safety and Handling
Hazard Identification:
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Stability and Reactivity:
The compound is stable under normal storage and handling conditions. Avoid strong oxidizing agents. Hazardous decomposition products under fire conditions may include carbon oxides, hydrogen fluoride, and nitrogen oxides.
Conclusion
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable and versatile building block for the synthesis of advanced chemical compounds. Its fluorinated pyridine core is a sought-after motif in modern drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.
References
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Jennychem. 2-fluoro-5-methylpyridine-3-carboxylic acid. [Link]
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P212121 Store. 2-Fluoro-3-methylpyridine-5-carboxylic acid. [Link]
- Google Patents.
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Thermo Fisher Scientific. Certificate of analysis - 2-(Trifluoromethyl)pyridine-4-carboxylic acid. [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
- Google Patents. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]
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National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
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